molecular formula C14H11ClINO B3676334 2-chloro-N-(4-iodophenyl)-4-methylbenzamide

2-chloro-N-(4-iodophenyl)-4-methylbenzamide

Cat. No.: B3676334
M. Wt: 371.60 g/mol
InChI Key: FEMSYWQGTJSDLD-UHFFFAOYSA-N
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Description

2-chloro-N-(4-iodophenyl)-4-methylbenzamide is an organic compound with the molecular formula C14H11ClINO It is a derivative of benzamide, characterized by the presence of chlorine, iodine, and a methyl group attached to the benzene ring

Properties

IUPAC Name

2-chloro-N-(4-iodophenyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClINO/c1-9-2-7-12(13(15)8-9)14(18)17-11-5-3-10(16)4-6-11/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEMSYWQGTJSDLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-iodophenyl)-4-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-iodoaniline and 2-chloro-4-methylbenzoic acid.

    Amidation Reaction: The 4-iodoaniline is reacted with 2-chloro-4-methylbenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-iodophenyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form biaryl or alkyne derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Coupling: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

2-chloro-N-(4-iodophenyl)-4-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used in biological assays to study its effects on various biological targets.

    Material Science: It can be utilized in the development of new materials with specific properties, such as polymers or liquid crystals.

    Chemical Research: The compound serves as a valuable intermediate in organic synthesis, enabling the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-iodophenyl)-4-methylbenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorine and iodine atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(4-iodophenyl)benzamide: Lacks the methyl group, which may affect its chemical properties and biological activity.

    2-chloro-N-(4-iodophenyl)acetamide: Contains an acetamide group instead of a benzamide group, leading to different reactivity and applications.

    2-chloro-N-(4-iodophenyl)nicotinamide: Incorporates a nicotinamide moiety, which can alter its interaction with biological targets.

Uniqueness

2-chloro-N-(4-iodophenyl)-4-methylbenzamide is unique due to the presence of both chlorine and iodine atoms, along with a methyl group on the benzene ring. This combination of functional groups can impart distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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